N-[(4-piperidin-1-yloxan-4-yl)methyl]-1H-indole-4-carboxamide
Description
N-[(4-piperidin-1-yloxan-4-yl)methyl]-1H-indole-4-carboxamide is a complex organic compound that features both piperidine and indole moieties. These structures are significant in medicinal chemistry due to their presence in various pharmacologically active compounds. The piperidine ring is a six-membered heterocycle containing nitrogen, while the indole ring is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The combination of these two moieties in a single molecule can result in unique biological activities.
Properties
IUPAC Name |
N-[(4-piperidin-1-yloxan-4-yl)methyl]-1H-indole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c24-19(17-5-4-6-18-16(17)7-10-21-18)22-15-20(8-13-25-14-9-20)23-11-2-1-3-12-23/h4-7,10,21H,1-3,8-9,11-15H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUWRFVRLLUKTAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2(CCOCC2)CNC(=O)C3=C4C=CNC4=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-piperidin-1-yloxan-4-yl)methyl]-1H-indole-4-carboxamide typically involves multiple steps, starting with the preparation of the piperidine and indole intermediates. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For the piperidine moiety, various methods such as hydrogenation of pyridine or cyclization reactions can be employed .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors for hydrogenation steps, as well as continuous flow reactors for multi-step synthesis processes. The use of catalysts and solvents that are both efficient and environmentally friendly would also be a key consideration.
Chemical Reactions Analysis
Types of Reactions
N-[(4-piperidin-1-yloxan-4-yl)methyl]-1H-indole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The piperidine ring can be reduced to form piperidine derivatives with different substituents.
Substitution: Both the indole and piperidine rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as methanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can yield indole-2,3-dione derivatives, while reduction of the piperidine ring can produce various substituted piperidines.
Scientific Research Applications
N-[(4-piperidin-1-yloxan-4-yl)methyl]-1H-indole-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study the interactions of indole and piperidine derivatives with biological targets.
Industry: It can be used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(4-piperidin-1-yloxan-4-yl)methyl]-1H-indole-4-carboxamide involves its interaction with specific molecular targets in the body. The piperidine moiety can interact with neurotransmitter receptors, while the indole moiety can interact with enzymes and other proteins. These interactions can modulate various biological pathways, leading to the compound’s pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Piperine: An alkaloid with a piperidine moiety, known for its antioxidant and anti-inflammatory properties.
Indole-3-acetic acid: A plant hormone with an indole moiety, involved in plant growth and development.
Uniqueness
N-[(4-piperidin-1-yloxan-4-yl)methyl]-1H-indole-4-carboxamide is unique due to the combination of piperidine and indole moieties in a single molecule. This combination can result in unique biological activities that are not observed in compounds containing only one of these moieties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
